3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Salt selection Aqueous solubility Biochemical assay development

This dihydrochloride salt of the 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine scaffold provides superior aqueous solubility and long-term storage stability versus the free base, critical for reproducible biophysical assays (SPR/ITC) and high-throughput screening. The pre-installed 7-amine handle and 3-methyl group enable rapid parallel library synthesis targeting c-Met kinase and BRD4 bromodomains, saving 2–3 synthetic steps. Insist on this specific [4,3-a] regioisomer and salt form to avoid SAR ambiguity caused by generic, unsubstituted triazolopyridine cores.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.09
CAS No. 2470439-40-6
Cat. No. B2600763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
CAS2470439-40-6
Molecular FormulaC7H10Cl2N4
Molecular Weight221.09
Structural Identifiers
SMILESCC1=NN=C2N1C=CC(=C2)N.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h2-4H,8H2,1H3;2*1H
InChIKeyOXONCJIVTPPAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS 2470439-40-6): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Discovery


3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride (CAS 2470439-40-6) is a functionalized heterocyclic small-molecule scaffold belonging to the triazolopyridine class, supplied as a dihydrochloride salt (molecular weight 221.1 g/mol) . The compound features a 1,2,4-triazole ring fused to a pyridine core, with a methyl substituent at the 3-position and an amine handle at the 7-position. This specific substitution pattern positions the compound as a versatile intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition (e.g., c-Met, p38 MAPK) and epigenetic bromodomain-containing protein 4 (BRD4) inhibition, where triazolopyridine scaffolds have demonstrated nanomolar potency [1][2]. The dihydrochloride salt form is selected to enhance aqueous solubility and long-term storage stability compared to the free base, facilitating its use in parallel synthesis and high-throughput screening workflows.

Why General Triazolopyridine Scaffolds Cannot Substitute for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride in Structure-Activity Relationship (SAR) Campaigns


Generic substitution within the triazolopyridine class is unreliable for rigorous SAR studies because minor positional variations in substituents profoundly alter biological activity profiles. The precise [4,3-a] ring fusion and the 3-methyl-7-amine substitution pattern of this compound define a distinct chemical space that is not interchangeable with its regioisomers (e.g., [1,5-a] fusion or 6-amine analogs) or other salt forms. Patent precedent demonstrates that the triazolo[4,3-a]pyridine core is central to potent c-Met inhibition, where even small modifications to the heterocyclic scaffold drastically impact kinase selectivity and cellular potency [1]. Similarly, recent BRD4 inhibitor campaigns have shown that triazolopyridine derivatives achieve IC50 values as low as 0.02 µM in MV4-11 cells, outperforming the benchmark tool compound (+)-JQ1 (IC50 = 0.03 µM), with the specific substitution pattern on the pyridine ring being critical for engagement of the acetyl-lysine binding pocket [2]. Therefore, procuring a generic or unsubstituted triazolopyridine core risks introducing structural ambiguity that undermines the reproducibility of hit-to-lead optimization timelines.

Quantitative Differentiation Evidence for Procuring 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS 2470439-40-6)


Dihydrochloride Salt vs. Free Base: Aqueous Solubility as a Prerequisite for Biochemical Assay Compatibility

The dihydrochloride salt form (CAS 2470439-40-6) provides a definitive solubility advantage over the free base analog (CAS 1214900-87-4), which is essential for achieving reliable compound dissolution in aqueous biochemical assay buffers. While precise thermodynamic solubility values for this specific compound are not publicly disclosed in peer-reviewed literature, the general principle of hydrochloride salt formation to improve the aqueous solubility of weakly basic heterocyclic amines is well-established in pharmaceutical sciences. The free base (MW 148.17) is known to be a 'versatile small molecule scaffold' but its aqueous solubility is inherently limited by its neutral form, whereas the dihydrochloride salt (MW 221.1) is preferentially supplied for research applications requiring aqueous compatibility . Procurement of the dihydrochloride salt directly eliminates the need for in-laboratory salt conversion and pre-formulation solubility optimization, reducing the risk of inaccurate IC50 determinations caused by incomplete dissolution or precipitation in DMSO/water stock solutions.

Salt selection Aqueous solubility Biochemical assay development

Positional Isomer Differentiation: 7-Amine vs. 6-Amine Substitution for Downstream Functionalization

The 7-amine substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine core offers a distinct vector for further derivatization compared to the 6-amine regioisomer (CAS for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride available in PubChem) [1]. In the context of BRD4 BD1 inhibitor design, the 6-substituted triazolopyridine scaffold has been crystallographically confirmed to engage the acetyl-lysine binding pocket via a specific hydrogen-bonding interaction with Asn140, as demonstrated by co-crystal structures of compounds bearing the 7-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl) moiety (PDB 6XVC) [2]. The 7-amine isomer offers an alternative exit vector for the amine handle, enabling exploration of distinct chemical space that is inaccessible with the 6-amine isomer. This regiochemical difference is not merely isosteric; it dictates the trajectory of substituents into different sub-pockets of the target protein and can fundamentally alter selectivity profiles across kinase or bromodomain panels [3].

Regioselectivity Medicinal chemistry Scaffold decoration

Scaffold Privilege in c-Met Kinase Inhibition: Class-Level Potency Contextualizing the Triazolo[4,3-a]pyridine Core

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged chemotype for c-Met kinase inhibition, as established in the Sanofi-Aventis patent family (FR-2941229-A1, WO-2010007316), which describes extensive SAR around this core with numerous exemplified compounds [1]. While the specific quantitative IC50 for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride as a standalone inhibitor is not publicly reported in peer-reviewed literature, the broader class has yielded clinical-stage c-Met inhibitors. The 3-methyl substitution on the triazole ring is a critical determinant of kinase selectivity; related triazolopyridine derivatives bearing a 3-methyl group have been shown to act as competitive inhibitors of ATP binding and demonstrate antiproliferative activity against c-Met-amplified cancer cell lines at low micromolar concentrations . In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1379186-04-5) lacks the methyl group that occupies a hydrophobic pocket proximal to the hinge-binding region, reducing its potency and selectivity in c-Met enzymatic assays .

Kinase inhibition c-Met Scaffold hopping

Purity Benchmarking: Minimum 95% Purity by HPLC for Reproducible Biological Data

The commercial specification for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride carries a minimum purity of 95% as determined by HPLC, as documented by CymitQuimica (Biosynth brand) . This purity threshold meets the generally accepted standard for hit-to-lead medicinal chemistry (≥95% purity) and is comparable to the free base purity specifications (95% from Chemenu; 98% from MolCore) [1]. While this does not represent a differential advantage over the free base in terms of absolute purity, it confirms that the dihydrochloride salt is supplied at a quality grade suitable for direct use in dose-response assays without additional purification. The known molecular weight (221.1 g/mol) and stoichiometry of the dihydrochloride salt eliminate ambiguity in molarity calculations, which is critical for accurate IC50 determination, especially when compared to hygroscopic or non-stoichiometric salt forms that may confound concentration-response analyses.

Quality control Purity specification Procurement standard

Procurement-Ready Application Scenarios for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS 2470439-40-6)


Kinase-Focused Fragment and Lead-Like Library Synthesis

The 7-amine handle of this dihydrochloride scaffold enables rapid parallel amide coupling or reductive amination with carboxylic acid or aldehyde building blocks, respectively, to generate focused kinase inhibitor libraries. The 3-methyl group on the triazole ring pre-installs a hydrophobic moiety that is known to occupy the selectivity pocket adjacent to the hinge-binding region of c-Met, providing a starting point for ATP-competitive inhibitor design [1]. This pre-functionalized scaffold saves 2–3 synthetic steps compared to starting from the unsubstituted triazolopyridine core, directly enabling exploration of vectors emerging from the 7-position.

Epigenetic Probe Development Targeting BRD4 Bromodomains

Based on the validated BRD4 BD1 inhibitory activity of triazolopyridine derivatives (compound 12m IC50 = 0.02 µM in MV4-11 cells, superior to (+)-JQ1 at IC50 = 0.03 µM), the 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine scaffold can be elaborated with appropriate aromatic substituents at the 7-amine position to generate novel BRD4 chemical probes [2]. The co-crystal structure of a related triazolopyridine with BRD4 BD1 (PDB 6XVC) provides a structural basis for rational design [3]. The dihydrochloride salt form ensures solubility at the high compound concentrations often required for biophysical assays such as SPR or ITC.

Reference Standard for Regiochemical Purity in Analytical Method Development

The defined 7-amine regiochemistry and dihydrochloride salt stoichiometry make this compound a suitable reference standard for developing HPLC or LC-MS methods to distinguish between 6-amine and 7-amine positional isomers of triazolopyridine intermediates in pharmaceutical process chemistry. The minimum 95% purity (HPLC) specification supports its use as a system suitability standard .

Chemical Biology Tool for Covalent Probe Design via 7-Amine Derivatization

The primary aromatic amine at the 7-position can be readily converted to an acrylamide warhead or chloroacetamide electrophile for the design of targeted covalent inhibitors (TCIs) directed against kinases possessing a solvent-exposed cysteine residue near the ATP-binding site. The dihydrochloride salt provides the free amine in protonated form, which can be neutralized in situ during coupling reactions, simplifying the workflow for medicinal chemistry teams synthesizing covalent probe libraries.

Quote Request

Request a Quote for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.